molecular formula C21H18N2O3S B2953907 (E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 332050-55-2

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2953907
CAS RN: 332050-55-2
M. Wt: 378.45
InChI Key: RANASRGFPGYOLL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as DMAT and is a member of the acrylonitrile family of compounds. DMAT is known to have several unique properties that make it an ideal candidate for scientific research.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : Studies have detailed the synthesis of the E isomer of this compound and presented the X-ray crystal structures of both the E and Z isomers. The precise crystallization details provide insights into the molecular geometry and potential reactivity of the compound (Shinkre et al., 2008). Additionally, the synthesis, separation, and structural characterization of similar compounds have been reported, underscoring the versatility of synthesis methods for acrylonitrile derivatives (Chenna et al., 2008).

Applications in Material Science and Chemistry

  • Optoelectronic Devices and Solar Cells : Organic sensitizers, including acrylonitrile derivatives, have been developed for dye-sensitized solar cell applications. These compounds exhibit high incident photon-to-current conversion efficiency and are promising for enhancing solar cell performance (Kim et al., 2006). Another study focused on the engineering of organic sensitizers for dye-sensitized solar cells, highlighting the importance of molecular engineering in achieving high energy conversion efficiencies (Hagberg et al., 2008).

  • Polymer Chemistry : Research has also delved into the polymerization processes involving (meth)acrylic monomers, with acrylonitrile derivatives serving as components in the synthesis of block copolymers. These findings have implications for the development of materials with tailored properties for various applications (Raynaud et al., 2011).

  • Antimicrobial Applications : Studies have investigated the antimicrobial properties of methacrylic polymers incorporating acrylonitrile derivatives. These materials have potential applications in developing antimicrobial coatings and treatments, showcasing the compound's relevance in biomedical research (Cuervo-Rodríguez et al., 2019).

  • Nonlinear Optical Materials : Donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, have shown promise for enhanced nonlinear optical limiting, which is crucial for developing materials for optical communications and protective devices (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-24-17-6-4-14(5-7-17)19-13-27-21(23-19)16(12-22)10-15-11-18(25-2)8-9-20(15)26-3/h4-11,13H,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANASRGFPGYOLL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C=CC(=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

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